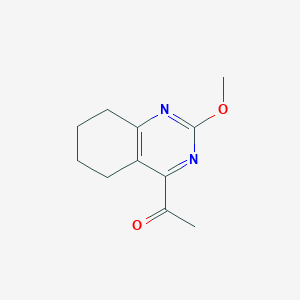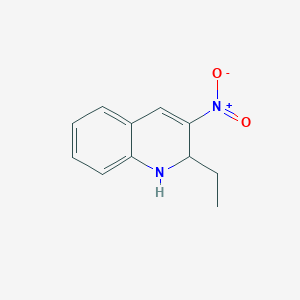
2-Ethyl-3-nitro-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-nitro-1,2-dihydroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both nitro and ethyl groups in the quinoline ring system imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-nitro-1,2-dihydroquinoline typically involves the nitration of 2-ethylquinoline. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 3-nitro derivative.
Example Reaction:
Starting Material: 2-Ethylquinoline
Reagents: Concentrated nitric acid, sulfuric acid
Conditions: Controlled temperature (0-5°C)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-nitro-1,2-dihydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature
Oxidation: Potassium permanganate, acidic medium, elevated temperature
Substitution: Sodium methoxide, methanol, reflux conditions
Major Products Formed
Reduction: 2-Ethyl-3-amino-1,2-dihydroquinoline
Oxidation: 2-Carboxy-3-nitro-1,2-dihydroquinoline
Substitution: 2-Ethyl-3-methoxy-1,2-dihydroquinoline
Scientific Research Applications
2-Ethyl-3-nitro-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The biological activity of 2-Ethyl-3-nitro-1,2-dihydroquinoline is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The ethyl group enhances the lipophilicity of the compound, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitro-1,2-dihydroquinoline
- 2-Propyl-3-nitro-1,2-dihydroquinoline
- 2-Ethyl-4-nitro-1,2-dihydroquinoline
Uniqueness
2-Ethyl-3-nitro-1,2-dihydroquinoline is unique due to the specific positioning of the nitro and ethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-3-nitro-1,2-dihydroquinoline |
InChI |
InChI=1S/C11H12N2O2/c1-2-9-11(13(14)15)7-8-5-3-4-6-10(8)12-9/h3-7,9,12H,2H2,1H3 |
InChI Key |
GQNNGRICYVYLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=CC2=CC=CC=C2N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


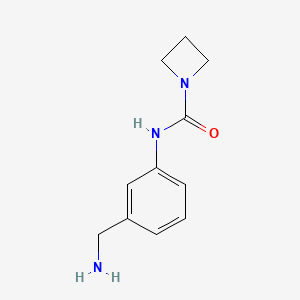

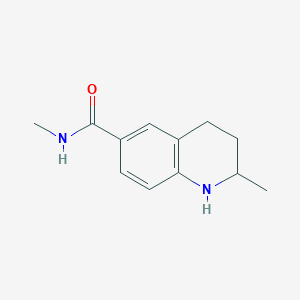
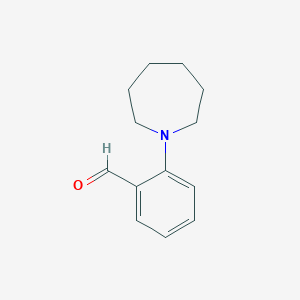


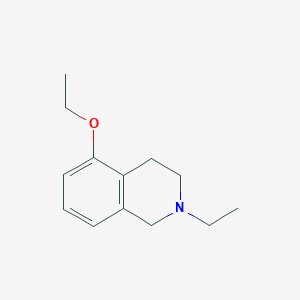
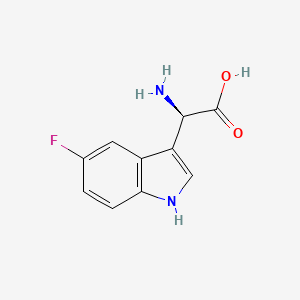


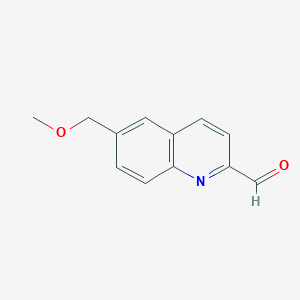

![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)
